Indoline derivative 1
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Overview
Description
Indoline derivative 1 is a compound belonging to the indoline family, which is a class of heterocyclic organic compounds. Indoline derivatives are known for their three-dimensional structures and are of significant interest in drug discovery due to their potential biological activities . These compounds are derived from indoles, which are prevalent in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indoline derivatives typically involves the dearomatization of indoles. One common method is the oxidative dearomatization using iron(III) chloride, which transforms N-acyl indoles into indoline scaffolds . Another approach involves the use of hypervalent iodine reagents for oxidative spirocyclization . Additionally, palladium-catalyzed tandem cycloaddition reactions have been employed to synthesize indolines with high diastereoselectivity .
Industrial Production Methods: Industrial production of indoline derivatives often utilizes scalable and efficient synthetic routes. The use of water as a solvent in the synthesis of indole and its derivatives has been explored to promote environmentally benign processes . This approach not only reduces the environmental impact but also enhances the reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: Indoline derivative 1 undergoes various chemical reactions, including:
Oxidation: Oxidative dearomatization to form indoline scaffolds.
Reduction: Reduction of indole derivatives to form indolines.
Substitution: Electrophilic substitution reactions on the indole nucleus.
Common Reagents and Conditions:
Oxidation: Iron(III) chloride, hypervalent iodine reagents.
Reduction: Palladium-catalyzed reactions.
Substitution: Various electrophiles in the presence of suitable catalysts.
Major Products:
Oxidation: Indoline scaffolds.
Reduction: Indoline derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Indoline derivative 1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of indoline derivative 1 involves its interaction with specific molecular targets and pathways. For instance, indoline derivatives can act as CD4 mimetic compounds, triggering conformational changes in the HIV-1 envelope glycoprotein and causing viral inactivation . Additionally, these compounds may bind to multiple receptors, exerting their effects through various signaling pathways .
Comparison with Similar Compounds
Indole: A parent compound of indoline, known for its aromatic properties and biological activities.
Indolenine: A related compound with a similar structure but different reactivity.
Benzofuroindoline: A compound with a fused benzofuran ring, exhibiting unique biological properties.
Uniqueness of Indoline Derivative 1: this compound stands out due to its three-dimensional structure and the ability to undergo dearomatization reactions, which transform it into chiral scaffolds . This unique feature makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C25H32N2O3 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(1-benzyl-3,3-dimethyl-2H-indol-5-yl) N-methyl-N-(oxan-4-ylmethyl)carbamate |
InChI |
InChI=1S/C25H32N2O3/c1-25(2)18-27(17-19-7-5-4-6-8-19)23-10-9-21(15-22(23)25)30-24(28)26(3)16-20-11-13-29-14-12-20/h4-10,15,20H,11-14,16-18H2,1-3H3 |
InChI Key |
LZXDNQGOGJJABM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)OC(=O)N(C)CC3CCOCC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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